2-(5-bromo-2-cyanophenyl)acetic acid
Description
2-(5-Bromo-2-cyanophenyl)acetic acid (CAS: 55086-18-5) is a brominated and cyanated phenylacetic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol . It is a solid compound with a purity of 95–97%, commonly used in pharmaceutical synthesis, such as in the preparation of EphB3 kinase inhibitors . Its structure features a phenyl ring substituted with bromine at the 5-position and a cyano group at the 2-position, with an acetic acid moiety at the benzylic position (Figure 1). The cyano group is a strong electron-withdrawing group (EWG), while bromine acts as a moderate EWG, influencing the compound’s electronic properties and reactivity .
Properties
CAS No. |
55086-18-5 |
|---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-cyanophenyl)acetic acid typically involves the bromination of 2-cyanophenylacetic acid. One common method is to start with 2-cyanophenylacetic acid and subject it to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)
Major Products
Substitution: Various substituted phenylacetic acid derivatives.
Reduction: Amino derivatives of phenylacetic acid.
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
2-(5-bromo-2-cyanophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups (bromine, cyano, and carboxylic acid). These interactions can lead to inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Electronic Features
Key Substituent Effects :
- 2-(5-Bromo-2-cyanophenyl)acetic Acid: The 2-cyano group increases the acidity of the acetic acid proton due to its strong electron-withdrawing nature. Bromine at the 5-position further polarizes the aromatic ring .
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS: N/A): The 4-methoxy group is electron-donating (EDG), leading to reduced acidity compared to the cyano analog. Bromine at the 3-position creates a meta-substitution pattern, altering steric and electronic interactions .
- 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid (CAS: N/A): The benzofuran ring introduces a heterocyclic system, and the methylsulfanyl (SMe) group acts as a weak EDG. Bromine at the 5-position and the acetic acid group are positioned on the heterocycle, affecting conjugation .
Table 1: Structural and Electronic Comparison
Crystallographic and Supramolecular Features
Hydrogen Bonding and Packing :
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif). The methoxy group is coplanar with the ring (torsion angle: 1.2°), while the acetic acid group is nearly perpendicular (dihedral angle: 78.15°) .
- Benzofuran Derivatives : Exhibit O–H⋯O dimers and additional Br⋯S interactions (3.48 Å), stabilizing crystal packing .
Table 2: Crystallographic Data
Biological Activity
2-(5-bromo-2-cyanophenyl)acetic acid (C₉H₆BrNO₂) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a bromine atom at the 5-position and a cyano group at the 2-position of the phenyl ring, which significantly influences its reactivity and biological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that certain modifications to the phenyl ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-donating or electron-withdrawing groups showed varied inhibition levels against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial species .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| This compound | Bacillus mycoides | 0.0048 |
| This compound | C. albicans | 0.0048 |
This table summarizes the antimicrobial efficacy of this compound against selected strains.
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in cancer pathways. The binding affinity of these compounds to specific biological targets is crucial for their potential use in cancer therapy. For instance, structural modifications can lead to enhanced activity against cancer cell lines, indicating a promising direction for future drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate enzyme activity or receptor interactions related to inflammatory pathways and pain mechanisms. The presence of bromine enhances its binding capabilities, potentially leading to improved therapeutic effects compared to non-brominated analogs .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Inhibition of HIV Replication : A study demonstrated that structurally similar compounds inhibited HIV replication in primary human peripheral blood mononuclear cells (PBMCs). The most potent analogs showed significant antiviral activity with selectivity indices indicating low toxicity .
- Antifungal Activity : Another investigation revealed that derivatives of phenylacetic acids exhibited antifungal properties against various strains, including Candida albicans, with MIC values indicating effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
